1-Allyl-3-methylimidazolium chloride

Description

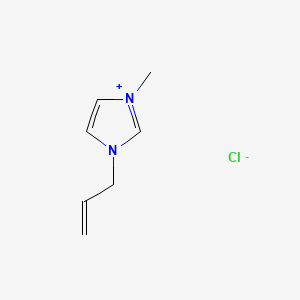

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-3-prop-2-enylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.ClH/c1-3-4-9-6-5-8(2)7-9;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRCRKLLQYOIKY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CC=C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047928 | |

| Record name | 1-Allyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65039-10-3 | |

| Record name | 1-Allyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allyl-3-methylimidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Allyl-3-methylimidazolium chloride synthesis protocol

An In-depth Technical Guide to the Synthesis of 1-Allyl-3-methylimidazolium Chloride for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the synthesis of this compound ([AMIM]Cl), a versatile ionic liquid with applications as a catalyst and solvent in organic synthesis, an electrolyte in batteries, and a solvent for biopolymers like cellulose.[1][2][3] The following sections detail the experimental protocols, quantitative data from various synthesis methods, and a visual representation of the synthesis workflow.

Quantitative Data Summary

The synthesis of this compound can be achieved through various methods, primarily involving the quaternization of 1-methylimidazole (B24206) with allyl chloride. The efficiency and reaction conditions of these methods can vary. The table below summarizes quantitative data from several reported protocols.

| Parameter | Conventional Heating Method 1 | Conventional Heating Method 2 | Microwave-Assisted Method |

| Reactants | 1-methylimidazole, Allyl chloride | 1-methylimidazole, Allyl chloride | 1-methylimidazole, Allyl chloride |

| Molar Ratio (1-methylimidazole:Allyl chloride) | 1:1.2 | 1:1.25 | 1:2 |

| Solvent | Toluene (B28343) | Not specified | Solventless |

| Temperature | 50-60°C | Reflux (60°C) | 100°C |

| Reaction Time | 24 hours | Not specified (until reaction completion) | 10 minutes |

| Yield | 97% | 99% | 75% |

| Purification | Evaporation of excess allyl chloride under vacuum | Rotary evaporation, ether extraction, vacuum drying | Not specified, product pure by 1H-NMR |

| Reference | [4] | [5] | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound based on established literature.

Protocol 1: Conventional Synthesis with Toluene

This protocol is adapted from a literature procedure and involves heating the reactants in a solvent.[4][7]

Materials:

-

1-methylimidazole (0.315 moles)

-

Allyl chloride (0.378 moles)

-

Toluene

-

Nitrogen gas

-

Three-neck round bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Syringe

Procedure:

-

Set up a three-neck round bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Flush the flask with nitrogen for 10 minutes to create an inert atmosphere.[4]

-

Using a syringe, add 1-methylimidazole and allyl chloride to the flask.

-

Add toluene as a solvent.

-

Stir the mixture at a temperature between 50°C and 60°C for 24 hours.[4]

-

After 24 hours, stop the heating and allow the mixture to cool to room temperature.

-

Remove the excess allyl chloride under vacuum to yield the product as a viscous, slightly amber liquid.[4]

Protocol 2: Microwave-Assisted Solventless Synthesis

This protocol offers a rapid and efficient solvent-free method for the synthesis of [AMIM]Cl.[6]

Materials:

-

1-methylimidazole

-

Allyl chloride

-

Sealed microwave reaction vessel

-

Microwave synthesizer

Procedure:

-

In a sealed microwave reaction vessel, combine 1-methylimidazole and allyl chloride in a 1:2 molar ratio.[6]

-

Place the sealed vessel in a microwave synthesizer.

-

Irradiate the mixture at 100°C for 10 minutes.[6]

-

After the reaction is complete, cool the vessel to room temperature.

-

The resulting product is this compound, which can be characterized by 1H-NMR.[6]

Purification of this compound

Purification is crucial to remove unreacted starting materials and any byproducts.

Procedure:

-

Removal of Volatiles: Excess allyl chloride and other volatile impurities can be removed using a rotary evaporator.[5] Molecular distillation is another effective method for removing volatile impurities, leaving the ionic liquid as a residue.[8]

-

Solvent Extraction: To remove residual 1-methylimidazole, the product can be washed with a solvent in which the ionic liquid is insoluble, such as diethyl ether. This is done by adding the ether, stirring vigorously, and then decanting the ether layer.[5]

-

Drying: The purified product should be dried under vacuum at 80-90°C for 40-48 hours to remove any residual solvent and moisture, resulting in a light yellow viscous liquid.[5]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

References

- 1. chembk.com [chembk.com]

- 2. SYNTHESIS OF 1-ALLYL,3-METHYLIMIDAZOLIUM-BASED ROOM- TEMPERATURE IONIC LIQUID AND PRELIMINARY STUDY OF ITS DISSOLVING CELLULOSE | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. CN103497158A - Preparation method and application of 1-allyl,3-methylimidazole room-temperature ionic liquid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]

1-Allyl-3-methylimidazolium chloride chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Allyl-3-methylimidazolium Chloride

Introduction

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its application in research and development.

General Properties

| Property | Value | Reference |

| IUPAC Name | 1-methyl-3-prop-2-enylimidazol-1-ium chloride | [7] |

| Synonyms | [AMIM]Cl, AMIM-Cl | [5][8] |

| CAS Number | 65039-10-3 | [3][5][7][9] |

| Molecular Formula | C₇H₁₁ClN₂ | [5][7][9] |

| Molecular Weight | 158.63 g/mol | [5][7][9] |

| Appearance | White to yellow or light orange crystalline solid, powder, or liquid | [2][3][10][11] |

Physical and Thermodynamic Properties

| Property | Value | Conditions | Reference |

| Melting Point | 47 °C | - | [9][10] |

| 45-56 °C | (clear melt) | [11] | |

| Density | 1.145 g/cm³ | 26 °C | [9] |

| Topological Polar Surface Area | 8.8 Ų | - | [7] |

| Assay | >98% | - | [8][9] |

| ≥97.0% | (HPLC) | [5] |

Detailed Chemical Characteristics

Solubility

Stability and Reactivity

Thermal Stability: [AMIM]Cl is considered a thermostable ionic liquid.[2][14] However, like other imidazolium-based ionic liquids, it will decompose at elevated temperatures. The thermal stability of ionic liquids is a critical factor, especially for applications requiring heating, such as biomass processing.[1] The stability is highly dependent on the nature of the anion and cation.[15] Imidazolium-based ILs are generally found to be more stable than those based on pyridinium (B92312) or ammonium (B1175870) cations.[15] The decomposition temperature can vary significantly, often in the range of 200 to 400 °C, with the anion playing a crucial role in determining this limit.[15]

Reactivity and Incompatibilities: this compound is incompatible with strong oxidizing agents and bases.[4] It is also noted to be moisture-sensitive.[4] For storage, it is recommended to keep it in a cool place, with some suppliers suggesting temperatures as low as -20°C or between 2-8°C.[2][5]

Safety and Handling

According to safety data sheets, this compound presents several hazards. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][16][17]

Precautionary Measures:

-

Handling: Use in a well-ventilated area and avoid breathing dust, fumes, or vapors.[16][17] Standard personal protective equipment, including safety glasses with side-shields, gloves, and appropriate respirators (like a dust mask type N95), should be worn.[5][16]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible.[16][17] If inhaled, move the person to fresh air.[18] For skin contact, wash off with soap and plenty of water.[18]

-

Storage: Store in a locked-up, cool, and well-ventilated area.[4][18]

Experimental Protocols

Accurate characterization of ionic liquids is essential for their effective application. The following are detailed methodologies for key experiments.

Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and long-term thermal stability of [AMIM]Cl.

Methodology:

-

Instrument: A thermogravimetric analyzer (e.g., TA Instruments Q50) is used.[15]

-

Sample Preparation: A small amount of the ionic liquid (typically 18-20 mg) is placed in a platinum or alumina (B75360) crucible.[15] Prior to analysis, the IL should be dried under vacuum to minimize interference from water.[19]

-

Analysis Conditions:

-

Atmosphere: High-purity nitrogen gas (99.999%) is used as a purge gas with a constant flow rate (e.g., 40 mL/min) to maintain an inert environment.[15]

-

Temperature Program (Ramped): The sample is heated at a constant rate, typically 10 °C/min, from ambient temperature up to a final temperature of around 700 °C.[15] The onset decomposition temperature (T_onset_) is determined from the resulting mass loss curve.[15]

-

Temperature Program (Isothermal): For long-term stability, the sample is held at a constant temperature (e.g., 150 °C) for an extended period (e.g., 10 hours).[1][15] The mass loss over time is recorded to evaluate stability at operating temperatures. The temperature at which a 1% mass loss occurs in 10 hours (T_0.01/10h_) can be used as a practical measure of long-term stability.[15]

-

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the temperatures at which significant mass loss events occur.[20]

Phase Transition Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and any other phase transitions of [AMIM]Cl.

Methodology:

-

Instrument: A differential scanning calorimeter (e.g., Netzsch DSC 214 Polyma) is used.[19]

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Analysis Conditions:

-

Atmosphere: A nitrogen purge is used to maintain an inert atmosphere.

-

Temperature Program: The sample is subjected to a controlled temperature program, which typically includes a cooling cycle followed by a heating cycle. A common program would be:

-

Cool from ambient to -80 °C at 10 °C/min.

-

Hold for 5 minutes to ensure thermal equilibrium.

-

Heat from -80 °C to 150 °C at 10 °C/min.

-

-

-

Data Analysis: The heat flow as a function of temperature is recorded. Endothermic events, such as melting, appear as peaks on the DSC thermogram. The melting point is typically taken as the onset or peak temperature of the melting endotherm.

Density, Viscosity, and Conductivity Measurements

Objective: To measure the fundamental physical properties of [AMIM]Cl and its aqueous solutions.

Methodology:

-

Density: A vibrating tube densitometer (e.g., Anton Paar DMA 4500 M) can be used for high-precision measurements at a controlled temperature (e.g., 298.15 K).[13][21] The instrument should be calibrated with dry air and deionized water.

-

Viscosity: A rotational viscometer or a capillary viscometer can be used. Measurements should be performed in a temperature-controlled bath to ensure accuracy.

-

Conductivity: An electrical conductivity meter with a temperature-controlled probe is used. The cell is calibrated with standard potassium chloride solutions of known conductivity.

-

Sample Preparation for Aqueous Solutions: Solutions of varying concentrations are prepared by gravimetrically mixing the ionic liquid with doubly distilled water.[13] All measurements should be repeated multiple times to ensure reproducibility.[13]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

Caption: Synthesis pathway for this compound.

Caption: Experimental workflow for ionic liquid characterization.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, 97% | 65039-10-3 | www.ottokemi.com [ottokemi.com]

- 3. This compound | 65039-10-3 [chemicalbook.com]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 1-烯丙基-3-甲基咪唑氯盐 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Cas 65039-10-3,this compound | lookchem [lookchem.com]

- 7. This compound | C7H11ClN2 | CID 11321106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 65039-10-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. This compound, >98% | IoLiTec [iolitec.de]

- 10. ionic liquid [AMIm]Cl | this compound [ilschem.com]

- 11. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. iolitec.de [iolitec.de]

- 17. iolitec.de [iolitec.de]

- 18. This compound - Safety Data Sheet [chemicalbook.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

1-Allyl-3-methylimidazolium chloride CAS number 65039-10-3

An In-depth Technical Guide to 1-Allyl-3-methylimidazolium chloride (CAS: 65039-10-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 65039-10-3, is a prominent room-temperature ionic liquid (IL) that has garnered significant attention across various scientific disciplines.[1][2] Characterized by an imidazolium (B1220033) cation with allyl and methyl substitutions, this compound is noted for its low volatility, high thermal stability, and remarkable ability to dissolve a wide range of organic and inorganic materials.[3][4] Its unique properties make it a versatile tool in green chemistry, catalysis, electrochemistry, and materials science.[3][5] For drug development professionals, its primary relevance lies in its capacity as a non-derivatizing solvent for natural polymers like cellulose (B213188), which are crucial excipients in pharmaceutical formulations, and its potential application as a catalyst in the synthesis of active pharmaceutical ingredients (APIs).[1][6][7] This guide provides a comprehensive overview of its technical specifications, experimental protocols, and key applications.

Physicochemical Properties

This compound is typically a colorless to light yellow or orange solid or liquid, depending on its purity and the ambient temperature.[3][5][6] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 65039-10-3 | [8] |

| Molecular Formula | C₇H₁₁ClN₂ | [3][9][10] |

| Molecular Weight | 158.63 g/mol | [3][9][10] |

| Appearance | White/colorless to yellow/orange crystals, powder, or liquid | [3][6][11] |

| Melting Point | 47 °C (or in the range of 45-56 °C) | [3][12][13] |

| Refractive Index | 1.5465 to 1.56 (at 20 °C) | [1][3] |

| Purity | ≥97.0% to ≥98% (HPLC) | [3][10] |

Synthesis Methodologies

The synthesis of this compound is primarily achieved through the quaternization of 1-methylimidazole (B24206) with allyl chloride. Several protocols have been established, including conventional heating and microwave-assisted methods.

Experimental Protocols

Protocol 1: Conventional Thermal Synthesis [1]

-

Reactants: Add 1-methylimidazole (400 mL) and allyl chloride (800 mL) in a 1:1.25 molar ratio to a round-bottomed flask equipped with a reflux condenser.

-

Reaction: Heat the mixture at 55 °C for 8 hours with continuous stirring.

-

Purification: After the reaction, remove unreacted reagents and any impurities through vacuum distillation.

-

Product: The resulting product is a slightly amber liquid, this compound.

Protocol 2: Microwave-Assisted Synthesis [14]

-

Reactants: Place allyl chloride and N-methylimidazole in a sealed reaction vessel. The reaction is performed solventless.

-

Reaction: Irradiate the mixture with microwaves. Effective conditions include heating at 100 °C for 10 minutes or at 180 °C for 3 minutes. Irradiation for longer than five minutes at 180 °C may lead to decomposition.

-

Product: The process yields this compound as a pale yellow oil efficiently and rapidly.

Caption: General workflow for the synthesis of this compound.

Key Applications

This ionic liquid is a versatile platform chemical with applications spanning several fields.

Green Solvent for Cellulose

One of the most significant applications of this compound is its use as a powerful, non-derivatizing solvent for cellulose.[1] Due to extensive hydrogen bonding, cellulose is notoriously difficult to dissolve in common solvents. This ionic liquid can disrupt the hydrogen bond network, allowing cellulose to dissolve at high concentrations.[1] The dissolved cellulose can then be regenerated into various forms like films or fibers by coagulation in water.[1][15] This process is considered a "green" alternative to the polluting viscose process traditionally used for producing regenerated cellulose materials.[1]

Caption: Workflow for dissolving and regenerating cellulose using the ionic liquid.

Role in Catalysis and Organic Synthesis

This compound serves as both a solvent and a catalyst in various organic reactions.[4][5] Its ionic nature can stabilize transition states and influence reaction pathways. It has been employed in the synthesis of dimethyl carbonate (DMC) via transesterification and in the metal-free synthesis of N-allylanilines.[7][16] Its application as a greener alternative to volatile organic solvents enhances the sustainability of chemical processes.[3][4]

Other Notable Applications

-

Electrochemistry: It is explored as an electrolyte in energy storage devices like lithium-ion batteries and supercapacitors due to its ionic conductivity and thermal stability.[3][5]

-

Biopolymer Processing: It acts as an effective plasticizer for cornstarch, enabling the formation of thermoplastic starch films.[6][10]

-

Biomass Conversion: It plays a role in the preparation of reducing sugars from cellulosic biomass.[17][18]

Caption: The multifaceted roles of this compound.

Spectroscopic and Thermal Analysis

Spectroscopic Data

Characterization of this compound is routinely performed using NMR and FT-IR spectroscopy.

¹H-NMR Data (in CDCl₃) [14]

| Chemical Shift (δ/ppm) | Multiplicity | Assignment |

|---|---|---|

| 9.24 | s | NCHN (imidazolium ring proton) |

| 7.55 | s | NCH (imidazolium ring proton) |

| 7.37 | s | NCH (imidazolium ring proton) |

| 5.96 | ddt | -CH=CH₂ (allyl group) |

| 5.40 | m | -CH=CH₂ (allyl group) |

| 4.96 | d | -CH₂-CH= (allyl group) |

| 4.06 | s | -CH₃ (methyl group) |

FT-IR Spectroscopy While a dedicated spectrum for the pure ionic liquid is not detailed in the search results, analysis of related imidazolium chlorides and its use in cellulose dissolution provide expected characteristic peaks.[2][19] Key vibrational modes would include C-H stretching from the alkyl and allyl groups, C=N and C=C stretching from the imidazolium ring, and various bending vibrations.[19][20]

Thermal Stability (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis confirms that this compound is a thermally stable compound, a crucial property for its applications at elevated temperatures, such as in biomass processing.[21][22]

| Thermal Property | Observation | Source(s) |

| Long-term Stability | High; only 1.9% weight loss observed after 15 days at 100°C in air. | [21] |

| General Behavior | Described as thermostable and nonvolatile. | [1] |

| Decomposition | TGA studies reveal a complex, multi-channel decomposition mechanism at higher temperatures. | [21] |

Safety and Handling

As with any chemical, proper handling and storage of this compound are essential.

GHS Hazard Information[9][24]

| Category | Code | Statement |

| Hazard Pictogram | Warning | |

| Hazard Statements | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a dust mask (e.g., N95) when handling.[5][10]

-

Handling: Use in a well-ventilated area to avoid inhaling vapors or dust.[23] Avoid direct contact with skin and eyes.[5]

-

Storage: The compound is moisture-sensitive.[17] It should be stored in a cool (recommended temperatures range from 2-8 °C to -20 °C), dry, and well-ventilated place in a tightly closed container, preferably under an inert atmosphere.[3][10][23]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[17]

Conclusion

This compound is a highly versatile ionic liquid with a unique combination of properties that make it valuable for researchers in chemistry, materials science, and drug development. Its role as a green solvent for intractable biopolymers like cellulose presents significant opportunities for creating novel drug delivery systems and advanced materials. Furthermore, its catalytic activity and electrochemical properties continue to open new avenues for innovation. A thorough understanding of its synthesis, properties, and safety protocols is crucial for harnessing its full potential in both academic research and industrial applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. SYNTHESIS OF 1-ALLYL,3-METHYLIMIDAZOLIUM-BASED ROOM- TEMPERATURE IONIC LIQUID AND PRELIMINARY STUDY OF ITS DISSOLVING CELLULOSE | Semantic Scholar [semanticscholar.org]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 65039-10-3: this compound [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 65039-10-3 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | C7H11ClN2 | CID 11321106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 65039-10-3 | 1-Allyl-3-methyl-3-imidazolium chloride | Ionic Liquids | Ambeed.com [ambeed.com]

- 10. This compound = 97.0 HPLC 65039-10-3 [sigmaaldrich.com]

- 11. This compound, 97% | 65039-10-3 | www.ottokemi.com [ottokemi.com]

- 12. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. This compound, >98% | IoLiTec [iolitec.de]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Homogeneous base catalyst with high activity and stability for synthesis of dimethyl carbonate by transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 18. 1-Allyl-3-methylimidazoliumchlorid – Wikipedia [de.wikipedia.org]

- 19. ijcrr.com [ijcrr.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. This compound - Safety Data Sheet [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Allyl-3-methylimidazolium (B1248449) Chloride ([AMIM]Cl)

This guide provides a comprehensive overview of 1-allyl-3-methylimidazolium chloride ([AMIM]Cl), an ionic liquid with significant applications in materials science, green chemistry, and drug development.

Core Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₇H₁₁ClN₂[4][5][6] |

| Molecular Weight | 158.63 g/mol [2][4][6][7][8] |

| CAS Number | 65039-10-3[4][6][7][8] |

| Appearance | Colorless to light orange/yellowish liquid or crystals[2][5][9] |

| Melting Point | ~47 °C[7] |

| Density | 1.145 g/cm³ (at 26 °C)[7] |

| IUPAC Name | 1-methyl-3-prop-2-enylimidazol-1-ium chloride[4] |

| Solubility | Soluble in many inorganic and organic compounds[5] |

Synthesis of this compound

The synthesis of [AMIM]Cl is typically achieved through the quaternization of N-methylimidazole with allyl chloride. Both conventional heating and microwave-assisted methods have been reported.

Experimental Protocol: Conventional Synthesis

This protocol is based on the reaction between N-methylimidazole and allyl chloride.[10]

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a stirrer, add N-methylimidazole and allyl chloride. The molar ratio of N-methylimidazole to allyl chloride is typically 1:1 to 1:1.15.

-

Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen, to prevent side reactions.

-

Heating: Heat the reaction mixture in an oil bath, for instance at 60°C, with continuous stirring. The reaction progress is indicated by a color change of the solution from colorless to yellow and an increase in viscosity.

-

Reaction Completion: The reaction is considered substantially complete when refluxing produces only a small amount of droplets.

-

Purification:

-

Remove any excess unreacted allyl chloride using a rotary evaporator.

-

Wash the resulting product with an ether (e.g., diethyl ether) to remove residual N-methylimidazole.

-

Dry the final product in a vacuum oven at 80-90°C for 40-48 hours to yield a light yellow viscous liquid.

-

Experimental Protocol: Microwave-Assisted Synthesis

A faster and more efficient synthesis can be achieved using microwave irradiation.[11]

-

Reactants: Place N-methylimidazole and allyl chloride in a sealed microwave-safe vessel.

-

Irradiation: Irradiate the mixture in a microwave reactor. For example, heating at 100°C for 10 minutes can produce the desired product.[11] Higher temperatures (e.g., 180°C) can reduce the reaction time to a few minutes, but longer exposure may lead to decomposition.[11]

-

Work-up: The resulting pale yellow oil can be used after confirming its purity, for instance, by ¹H-NMR spectroscopy.[11]

Applications in Research and Drug Development

[AMIM]Cl's unique properties make it a valuable tool in various scientific fields, particularly in the processing of biopolymers and the development of drug delivery systems.

Dissolution of Cellulose (B213188)

A primary application of [AMIM]Cl is as a non-derivatizing solvent for cellulose.[1][9][12][13] It can dissolve cellulose under relatively mild conditions, allowing for the regeneration of cellulose into various forms like films and fibers.[1][13] This process is crucial for the valorization of lignocellulosic biomass.

Biomass Pretreatment

[AMIM]Cl is used in the pretreatment of lignocellulosic biomass, such as rice straw, to enhance the enzymatic hydrolysis for the production of reducing sugars.[14] High temperatures during pretreatment with [AMIM]Cl have been shown to improve the yield of recovered sugars.[14]

Drug Delivery Systems

The ability of [AMIM]Cl to dissolve cellulose is leveraged in the creation of novel drug delivery systems. For instance, it has been used as a solvent to synthesize cellulose grafted with polylactic acid (PLLA).[15] The resulting cellulose-g-PLLA can form micelles in aqueous solutions, which are capable of encapsulating and providing sustained release of therapeutic agents.[15] Ionic liquids, in general, are explored to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[16]

Other Applications

-

Plasticizer: It can act as a plasticizer for cornstarch to create biodegradable films.[9][13]

-

Catalyst/Solvent in Organic Synthesis: It serves as a catalyst or solvent in various organic reactions.[5]

-

Electrolyte: Due to its ionic nature and good conductivity, it has potential applications as an electrolyte in batteries and supercapacitors.[5]

Key Experimental Protocols

Protocol for Cellulose Dissolution

-

Drying: Dry the cellulose sample thoroughly under vacuum to remove moisture, which can interfere with the dissolution process.

-

Dissolution: Add the dried cellulose to [AMIM]Cl in a reaction vessel. Heat the mixture with constant stirring until the cellulose is completely dissolved, forming a clear, viscous solution.

-

Regeneration: Precipitate the cellulose from the solution by adding an anti-solvent, typically water. The cellulose will regenerate as a solid.

-

Washing and Drying: Wash the regenerated cellulose thoroughly with water to remove the ionic liquid and then dry it.

-

Solvent Recycling: The aqueous solution of [AMIM]Cl can be concentrated by evaporating the water to recycle the ionic liquid.[3][17]

Protocol for Biomass Pretreatment for Enzymatic Saccharification

This is a general protocol for the pretreatment of lignocellulosic biomass.[14]

-

Pretreatment: Mix the biomass (e.g., rice straw) with an aqueous solution of [AMIM]Cl (e.g., 50% w/w) in a suitable reactor. Heat the mixture at a high temperature (e.g., 150°C) for a defined period.

-

Enzymatic Hydrolysis: After pretreatment, conduct enzymatic saccharification in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

-

Enzyme Addition: Add cellulase (B1617823) enzymes (e.g., Celluclast 1.5 L at 20 FPU/g-biomass) to the pretreated biomass slurry.

-

Incubation: Incubate the reaction mixture under optimal conditions for the enzyme (e.g., in a shaker incubator).

-

Termination and Analysis: Terminate the reaction by heating (e.g., 100°C for 10 minutes). Centrifuge the mixture to collect the liquid hydrolysate.

-

Sugar Analysis: Determine the concentration of reducing sugars in the hydrolysate using a standard method like the 3,5-dinitrosalicylic acid (DNS) assay.

Safety and Handling

-

This compound can cause skin and serious eye irritation.[4][5]

-

Appropriate personal protective equipment, such as gloves and safety goggles, should be worn when handling this compound.[5]

-

Store in a cool, dry place. Some suppliers recommend storage at -20°C.[13]

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. This compound, 97% | 65039-10-3 | www.ottokemi.com [ottokemi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H11ClN2 | CID 11321106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. ionic liquid [AMIm]Cl | this compound [ilschem.com]

- 7. This compound, >98% | IoLiTec [iolitec.de]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. This compound | 65039-10-3 [chemicalbook.com]

- 10. CN103497158A - Preparation method and application of 1-allyl,3-methylimidazole room-temperature ionic liquid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. biosynth.com [biosynth.com]

- 13. 1-烯丙基-3-甲基咪唑氯盐 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of 1-Allyl-3-methylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of the ionic liquid 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl). It includes a compilation of reported melting points, detailed experimental protocols for its synthesis and thermal analysis, and visualizations of the key workflows. This document is intended to serve as a comprehensive resource for professionals utilizing this compound in research and development.

Core Data: Melting Point of this compound

The reported melting point of this compound varies across different sources, which may be attributed to variations in purity and analytical methodology. A summary of these values is presented below.

| Reported Melting Point (°C) | Source |

| 45-56 | Thermo Scientific Chemicals[1] |

| 47 | IoLiTec[2] |

| 100-110 | ChemBK |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the direct quaternization of 1-methylimidazole (B24206) with allyl chloride.

Materials:

-

1-methylimidazole

-

Allyl chloride

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Nitrogen gas supply

-

Rotary evaporator

-

Ether (for extraction)

-

Vacuum oven

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methylimidazole and allyl chloride. The flask should be flushed with nitrogen for approximately 10 minutes prior to the addition of reactants. A typical molar ratio of N-methylimidazole to allyl chloride is 1:1 to 1:1.15.[3]

-

Reaction Conditions: The reaction mixture is stirred and heated in an oil bath. The temperature is maintained at 50-60°C for 24 hours.[4] Another protocol suggests a reflux in an oil bath at 60°C until only a small amount of liquid droplets are produced through reflux, indicating the reaction is substantially complete.[3]

-

Removal of Excess Reactant: After the reaction is complete, the excess allyl chloride is removed by evaporation using a rotary evaporator.[3][4]

-

Purification: The resulting product is cooled to room temperature. To remove any residual N-methylimidazole, ether is used as an extraction agent with vigorous stirring.[3]

-

Drying: The purified product, a light yellow viscous liquid, is then dried in a vacuum oven at 80-90°C for 40-48 hours.[3]

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a standard technique for determining the thermal transitions of ionic liquids, including melting point, glass transition, and crystallization temperatures.[5]

Instrumentation:

-

Differential Scanning Calorimeter (DSC) system

-

Hermetically sealed aluminum pans

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is weighed and hermetically sealed in an aluminum DSC pan.

-

DSC Program: The following is a typical temperature program for the analysis of ionic liquids:[5]

-

1st Heating Cycle: Heat the sample from 25°C to a temperature above its expected melting point (e.g., 130°C) at a constant heating rate (e.g., 10°C/min). This step removes the thermal history of the sample.

-

1st Cooling Cycle: Cool the sample from the upper temperature limit to a low temperature (e.g., -80°C) at a controlled cooling rate (e.g., 10°C/min).

-

2nd Heating Cycle: Heat the sample again from the low temperature to a temperature well above the melting point (e.g., 200°C) at the same heating rate as the first cycle. The melting point is determined from this second heating scan.

-

-

Data Analysis: The melting point is identified as the peak temperature of the endothermic event on the DSC thermogram from the second heating cycle. Other thermal events such as glass transitions (a step change in the baseline) and crystallization (an exothermic peak upon heating) may also be observed.[5] For some ionic liquids, multiple crystal forms can lead to more complex melting behavior with multiple peaks.[6][7]

Visualizations

The following diagrams illustrate the synthesis and analysis workflows described in this guide.

Caption: Synthesis workflow for this compound.

Caption: Experimental workflow for DSC analysis.

References

- 1. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. mdpi.com [mdpi.com]

- 3. CN103497158A - Preparation method and application of 1-allyl,3-methylimidazole room-temperature ionic liquid - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hitachi-hightech.com [hitachi-hightech.com]

- 7. hitachi-hightech.com [hitachi-hightech.com]

An In-depth Technical Guide on the Density and Viscosity of 1-Allyl-3-methylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the density and viscosity of the ionic liquid 1-allyl-3-methylimidazolium (B1248449) chloride ([Amim]Cl). While extensive temperature-dependent data for the pure compound is limited in publicly accessible literature, this document summarizes the existing information for both the pure substance and its aqueous solutions. Furthermore, it details the standard experimental protocols for measuring these crucial thermophysical properties.

Physicochemical Properties of Pure 1-Allyl-3-methylimidazolium Chloride

This compound is an ionic liquid of interest for various applications, including as a solvent for biomass processing. An understanding of its physical properties, such as density and viscosity, is critical for process design, modeling, and optimization.

Currently, comprehensive temperature-dependent data for the density and viscosity of pure this compound is scarce in published literature. However, the following specific data points have been reported:

| Property | Value | Temperature (°C) |

| Density | 1.145 g/cm³ | 26 |

| Melting Point | 47 °C | N/A |

The limited availability of data for the pure compound highlights an area for further experimental investigation to fully characterize this ionic liquid.

Density and Viscosity of Aqueous Solutions of this compound

In contrast to the pure ionic liquid, more extensive data is available for aqueous solutions of this compound. The addition of water significantly impacts the physical properties of the mixture. Generally, as the concentration of the ionic liquid in water increases, both the density and viscosity of the solution also increase.

The following table summarizes the density and viscosity of aqueous solutions of this compound at 298.15 K (25 °C) for various mole fractions of the ionic liquid.

| Mole Fraction of [Amim]Cl (x) | Density (g/cm³) | Viscosity (mPa·s) |

| 0.0000 | 0.9971 | 0.890 |

| 0.0102 | 1.0025 | 1.122 |

| 0.0209 | 1.0079 | 1.418 |

| 0.0441 | 1.0189 | 2.249 |

| 0.0700 | 1.0302 | 3.788 |

| 0.1132 | 1.0468 | 8.536 |

| 0.1500 | 1.0589 | 16.23 |

| 0.2098 | 1.0765 | 42.17 |

| 0.3015 | 1.0968 | 134.9 |

| 0.4025 | 1.1152 | 398.1 |

| 0.5000 | 1.1298 | 955.0 |

Data extracted from studies on aqueous solutions of this compound.[1]

Experimental Protocols

The accurate determination of density and viscosity requires precise experimental procedures. The following sections detail the standard methodologies used for ionic liquids.

Density Measurement

The density of ionic liquids is commonly measured using a vibrating tube densimeter. This instrument offers high accuracy and requires a small sample volume.

Experimental Workflow for Density Measurement

Caption: Workflow for determining the density of an ionic liquid.

Detailed Methodology:

-

Sample Preparation: The this compound sample must be of high purity. It is crucial to dry the sample under a high vacuum for an extended period to remove any absorbed water, as even small amounts of water can significantly affect the density.

-

Calibration: The vibrating tube densimeter is calibrated using two standards of known density, typically dry air and deionized, degassed water. This calibration is performed at the desired measurement temperatures.

-

Measurement: The dried ionic liquid is injected into the measurement cell of the densimeter, ensuring no air bubbles are present. The cell is then brought to the target temperature and allowed to stabilize.

-

Data Acquisition: The instrument measures the period of oscillation of the vibrating U-tube containing the sample. This period is directly related to the density of the liquid.

-

Calculation: The density is calculated automatically by the instrument's software based on the measured oscillation period and the calibration parameters. Measurements are typically repeated at various temperatures to establish the temperature dependency.

Viscosity Measurement

The viscosity of ionic liquids is often determined using a capillary viscometer, such as an Ubbelohde viscometer, or a rotational viscometer.

Experimental Workflow for Viscosity Measurement

Caption: Workflow for determining the viscosity of an ionic liquid.

Detailed Methodology:

-

Sample and Viscometer Preparation: A clean, dry Ubbelohde viscometer with a capillary size appropriate for the expected viscosity of the ionic liquid is selected. The ionic liquid sample must be pure and dry.

-

Loading and Thermal Equilibration: A precise volume of the ionic liquid is introduced into the viscometer. The viscometer is then placed in a transparent, constant-temperature bath and allowed to reach thermal equilibrium.

-

Measurement of Efflux Time: The liquid is drawn up through the capillary into the upper bulb. The time it takes for the meniscus of the liquid to fall between the two etched marks on the capillary is measured accurately using a stopwatch.

-

Calculation of Viscosity: The kinematic viscosity (ν) is calculated by multiplying the efflux time (t) by the viscometer constant (K), which is determined by calibrating with a standard of known viscosity. The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of the ionic liquid at the same temperature (η = ν * ρ).

General Trends and Influencing Factors

For imidazolium-based ionic liquids, including this compound, the density and viscosity are strongly influenced by temperature and the presence of solutes.

Caption: Factors influencing the density and viscosity of ionic liquids.

-

Effect of Temperature: As the temperature increases, the kinetic energy of the ions increases, leading to greater ionic mobility and a reduction in intermolecular forces. Consequently, both the viscosity and density of this compound and other ionic liquids decrease with increasing temperature.

-

Effect of Water: The addition of water to this compound disrupts the hydrogen bonding and other intermolecular interactions between the ions of the ionic liquid. This leads to a significant decrease in the viscosity of the mixture compared to the pure ionic liquid.

Synthesis of this compound

This compound is typically synthesized via a quaternization reaction between 1-methylimidazole (B24206) and allyl chloride. The reaction is often carried out under solvent-free conditions, sometimes with the aid of microwave irradiation to accelerate the reaction rate. The product is then purified to remove any unreacted starting materials.

References

Thermal Stability of 1-Allyl-3-methylimidazolium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl), a promising ionic liquid utilized as a solvent for cellulose (B213188) and in various other applications. Understanding its thermal properties is critical for process optimization, ensuring material integrity, and establishing safe operating parameters.

Core Concepts and Data

This compound is a room-temperature ionic liquid recognized for its efficacy in dissolving cellulose and other biopolymers.[1][2][3] Its thermal stability is a key factor in its application, particularly in processes requiring elevated temperatures.[1]

Quantitative Thermal Stability Data

The thermal stability of [AMIM]Cl has been investigated primarily through thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The key parameters derived from TGA are the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak).

| Parameter | Temperature Range (°C) | Method | Atmosphere | Reference |

| Decomposition Temperature | 225 - 300 | TGA | Not Specified | [1] |

| Onset Decomposition Temperature | ~273 | TGA | Not Specified | [1] |

| Starting Decomposition Temperature | ~195 | TGA | Not Specified | [4] |

| Long-term Stability (15 days) | 100 | Isothermal TGA | Air | [1] |

Note: The observed decomposition temperature can be influenced by factors such as the heating rate, the purity of the sample, and the surrounding atmosphere.[5] For instance, the presence of impurities, such as water, can lead to initial mass loss at temperatures below 100°C.[1]

Experimental Protocols

The primary technique for evaluating the thermal stability of this compound is Thermogravimetric Analysis (TGA).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of [AMIM]Cl.

Instrumentation: A thermogravimetric analyzer is required, capable of controlled heating in an inert atmosphere.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of [AMIM]Cl (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or helium, to prevent oxidative degradation.[5][6]

-

Heating Program:

-

Dynamic Scan: The sample is heated at a constant rate, commonly 10 °C/min or 20 °C/min, over a specified temperature range (e.g., from ambient to 600 °C).[5][7]

-

Isothermal Scan: For long-term stability studies, the sample is held at a constant temperature (e.g., 100 °C) for an extended period, and the mass loss over time is recorded.[1][5]

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset decomposition temperature is typically determined as the intersection of the baseline and the tangent of the decomposition curve.[5] The peak decomposition temperature is identified from the derivative thermogravimetric (DTG) curve, which shows the maximum rate of mass loss.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing the thermal stability of this compound.

Caption: Workflow for TGA-based thermal stability analysis of [AMIM]Cl.

Decomposition Pathway

Studies have shown that the thermal decomposition of this compound can proceed through multiple channels.[1] Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) has been employed to identify the pyrolysis products, providing insights into the degradation mechanisms.[1] The choice of anion significantly impacts the thermal stability of imidazolium-based ionic liquids, with halide anions like chloride generally leading to lower decomposition temperatures compared to others.[6] The degradation can be catalyzed by basic compounds formed during the process.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. SYNTHESIS OF 1-ALLYL,3-METHYLIMIDAZOLIUM-BASED ROOM- TEMPERATURE IONIC LIQUID AND PRELIMINARY STUDY OF ITS DISSOLVING CELLULOSE | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

1-Allyl-3-methylimidazolium chloride safety data sheet (SDS)

An In-depth Technical Guide to 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl)

This technical guide provides a comprehensive overview of this compound, an ionic liquid with significant applications in research and industry, particularly as a solvent for biopolymers like cellulose (B213188). The information is intended for researchers, scientists, and professionals in drug development and materials science, focusing on safety, handling, physicochemical properties, and key experimental protocols.

Chemical Identification and Physicochemical Properties

This compound, with the CAS number 65039-10-3, is a room-temperature ionic liquid. Its key identifiers and properties are summarized below.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 1-methyl-3-prop-2-enylimidazol-1-ium chloride[1] |

| CAS Number | 65039-10-3[1][2][3] |

| Molecular Formula | C₇H₁₁ClN₂[1][4] |

| Molecular Weight | 158.63 g/mol [1][5] |

| Synonyms | [AMIM]Cl, AMIM-Cl |

| InChI Key | QVRCRKLLQYOIKY-UHFFFAOYSA-M[1] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | Colorless or yellowish liquid[4]; Light orange liquid[6]; Light yellow solid or liquid[7] |

| Melting Point | approx. 47-51°C[5][7] |

| Form | Crystals |

| Solubility | Can dissolve many inorganic and organic compounds[4] |

| Stability | Heat, light, and chemical resistant[4]. Moisture sensitive[8]. |

| Topological Polar Surface Area | 8.8 Ų[1] |

Safety and Hazard Information

While generally considered to have low toxicity, this compound is classified as an irritant.[4] To the best of current knowledge, its chemical, physical, and toxicological properties have not been thoroughly investigated.[2][3]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Irritation | 2 | H315: Causes skin irritation[1][2][3] |

| Eye Irritation | 2 | H319: Causes serious eye irritation[1][2][3] |

| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation[1][2][3] |

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

|---|---|

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166, or NIOSH-approved equipment[2][3][9]. |

| Hand Protection | Handle with gloves that satisfy EU Directive 89/686/EEC and standard EN 374[2]. |

| Body Protection | Selected based on the concentration and amount of the dangerous substance at the specific workplace[9]. |

| Respiratory Protection | Use respirators and components tested and approved under standards such as NIOSH (US) or CEN (EU)[3]. A dust mask type N95 (US) is also suggested[10]. |

Table 5: First Aid Measures

| Exposure Route | First Aid Protocol |

|---|---|

| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult, provide artificial respiration or oxygen[2][3]. |

| Skin Contact | Wash the skin immediately with soap and plenty of water[3][9]. Contaminated clothing should be removed and washed before reuse[3]. |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[2]. |

| Ingestion | Immediately rinse mouth and provide fresh air. Do not induce vomiting. Get medical attention immediately[2][3]. |

Table 6: Fire Fighting and Accidental Release Measures

| Measure | Protocol |

|---|---|

| Suitable Extinguishing Media | Water spray, fog or mist, carbon dioxide (CO₂), dry chemicals, sand, or dolomite[2][3][9]. |

| Hazardous Combustion Products | High temperatures can generate corrosive gases and fumes, including Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrous gases (NOx), and Hydrochloric acid (HCl)[2][3][9]. |

| Spill Cleanup | Avoid contact with skin and inhalation of vapor. Extinguish all ignition sources. Collect and dispose of in sealed containers. Ventilate the area[2][3]. |

Table 7: Handling and Storage

| Aspect | Guidelines |

|---|---|

| Handling | Keep away from heat, sparks, and open flame. Use in well-ventilated areas[2]. |

| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed[9]. Recommended storage temperature is -20°C[9]. The substance is moisture sensitive[8]. |

| Incompatibilities | Strong oxidizing agents and bases[3][8]. |

Toxicological Profile

Detailed toxicological studies on this compound are limited.

-

Acute Toxicity : No quantitative data (e.g., LD50, LC50) is available[9]. It may be harmful if inhaled or swallowed[2][3].

-

Irritation : It is known to be irritating to the eyes, respiratory system, and skin[2][3][4].

-

Carcinogenicity : No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC[2][3][9].

-

Bioaccumulation : The substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher[3].

Experimental Protocols and Workflows

This section details common experimental procedures involving this compound.

Synthesis Protocols

The most common method for synthesizing [AMIM]Cl is the reaction of N-methylimidazole with allyl chloride.

Protocol 1: Conventional Synthesis This method involves heating the reactants for an extended period.

-

Reactant Charging : In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-methylimidazole (1 part) and allyl chloride (1.2 parts)[11]. A typical ratio is 0.315 moles of N-methylimidazole to 0.378 moles of allyl chloride[11].

-

Inert Atmosphere : Flush the flask with nitrogen for approximately 10 minutes to create an inert atmosphere[11].

-

Reaction : Heat the mixture with stirring at 50-60°C for 24 hours[11]. The reaction is considered substantially complete when only a small amount of reflux is observed[12].

-

Purification :

-

Remove excess allyl chloride via a rotary evaporator under vacuum[11][12].

-

Cool the product to room temperature. The result is a viscous, light yellow or amber liquid[11][12].

-

Extract the product with ether to remove any residual N-methylimidazole[12].

-

Dry the final product in a vacuum oven at 80-90°C for 40-48 hours[12].

-

Protocol 2: Microwave-Assisted Synthesis This method offers a faster, more efficient synthesis route.

-

Reactant Charging : Place N-methylimidazole and allyl chloride (1.2 equivalents) in a sealed microwave reaction vessel[13].

-

Reaction : Irradiate the mixture in a microwave reactor. Optimal conditions are reported as 100°C for 10 minutes[13]. Note: Higher temperatures (e.g., 180°C) can lead to decomposition[13].

-

Workup : After cooling, the product is obtained as a pale yellow oil[13]. Further purification may be performed as described in the conventional method if needed.

Application Protocol: Cellulose Dissolution

[AMIM]Cl is a highly effective non-derivatizing solvent for cellulose, capable of disrupting the extensive hydrogen bond network within the polymer.[8][14]

-

Mixing : Add pristine cellulose (e.g., microcrystalline cellulose) to [AMIM]Cl in a suitable vessel.

-

Heating : Heat the mixture, typically between 80-100°C, with stirring until the cellulose completely dissolves.[14]

-

Regeneration : The dissolved cellulose can be regenerated by introducing an anti-solvent like water. This process transforms the crystalline structure from cellulose I to cellulose II.[15]

-

Solvent Recycling : The [AMIM]Cl can be recovered from the aqueous solution through methods such as distillation, membrane separation, or crystallization for reuse.[16]

Thermal Decomposition Pathway

Studies using thermogravimetric analysis (TGA) and density functional theory (DFT) calculations indicate that [AMIM]Cl has high thermal stability, with a weight loss of only 1.9% after 15 days at 100°C.[17] Its decomposition typically occurs between 225°C and 300°C.[17] The decomposition is proposed to proceed via two main channels, leading to the degradation of the imidazolium (B1220033) ring and cleavage of the substituent groups.

References

- 1. This compound | C7H11ClN2 | CID 11321106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iolitec.de [iolitec.de]

- 3. iolitec.de [iolitec.de]

- 4. chembk.com [chembk.com]

- 5. This compound, >98% | IoLiTec [iolitec.de]

- 6. This compound | 65039-10-3 [chemicalbook.com]

- 7. ilschem.com [ilschem.com]

- 8. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. 1-烯丙基-3-甲基咪唑氯盐 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. rsc.org [rsc.org]

- 12. CN103497158A - Preparation method and application of 1-allyl,3-methylimidazole room-temperature ionic liquid - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. SYNTHESIS OF 1-ALLYL,3-METHYLIMIDAZOLIUM-BASED ROOM- TEMPERATURE IONIC LIQUID AND PRELIMINARY STUDY OF ITS DISSOLVING CELLULOSE | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Greener Alternatives to 1-Allyl-3-methylimidazolium Chloride: A Technical Guide to Choline-Based Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

The pursuit of sustainable chemistry has led to a critical evaluation of commonly used ionic liquids, such as 1-allyl-3-methylimidazolium (B1248449) chloride ([Amim]Cl). While effective in various applications, including as a solvent for cellulose (B213188) and in the synthesis of biopolymer electrolytes, concerns over its toxicity and environmental impact have spurred the development of greener alternatives.[1][2] This technical guide provides an in-depth analysis of choline-based ionic liquids, a promising class of biocompatible and biodegradable substitutes.

Introduction to Choline-Based Ionic Liquids

Choline (B1196258), an essential nutrient, serves as the cationic backbone for a new generation of ionic liquids.[3] These compounds, particularly those with carboxylate or amino acid anions, are gaining significant attention due to their favorable toxicological profiles and origins from renewable resources.[4][5] They offer a viable pathway to designing environmentally benign processes in drug formulation and delivery, where they can act as solubility enhancers and stabilizing agents.[6][7]

Physicochemical Properties: A Comparative Analysis

The performance of an ionic liquid is intrinsically linked to its physicochemical properties. The following tables summarize key quantitative data for 1-allyl-3-methylimidazolium chloride and representative choline-based ionic liquids.

Table 1: General Physicochemical Properties

| Property | This compound ([Amim]Cl) | Choline Acetate (B1210297) ([Cho][Ace]) | Choline Glycinate ([Cho][Gly]) |

| Molecular Weight ( g/mol ) | 158.63[1][8] | 163.20 | 178.22 |

| Melting Point (°C) | 47[9] | ~63[10] | Room Temperature IL |

| Appearance | Light orange liquid / crystals[1] | Colorless solid[10] | Data not available |

Table 2: Density and Viscosity

| Ionic Liquid | Temperature (°C) | Density (g/cm³) | Viscosity (cP) |

| This compound ([Amim]Cl) | 25 | >1 (increases with concentration in water)[11] | Increases with concentration in water[11] |

| Choline Chloride:Urea (1:2 molar ratio) | 20 | 1.25 | 750 |

| Choline Chloride:Ethylene Glycol (1:2 molar ratio) | 20 | 1.12 | 36 |

| Choline Chloride:Malonic Acid (1:1 molar ratio) | 25 | 1.23 | 680 |

Toxicity Profile: A Safer Alternative

A significant driver for replacing imidazolium-based ionic liquids is their inherent toxicity. Choline-based ionic liquids have consistently demonstrated a much lower toxicity profile, making them suitable for applications in pharmaceuticals and biomedicine.

Table 3: Comparative Cytotoxicity Data

| Ionic Liquid | Cell Line | Assay | IC50 / LC50 | Reference |

| 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl) | J774A.1 Macrophage | Trypan Blue | 0.20 mg/ml (72h) | [12] |

| 1-Hexadecyl-3-methylimidazolium chloride ([C16mim]Cl) | HepG2 | MTT | Growth inhibition | [13] |

| Choline-based ILs (general) | Human Keratinocytes (HaCat) | MTT | Lower cytotoxicity than imidazolium-based ILs | [6] |

| Choline-based ILs (various) | Danio rerio (zebrafish) | Acute toxicity | "Practically nontoxic" (100-1000 mg/L) | [14] |

| Linear copolymer with choline IL units | BEAS-2B (normal human bronchial epithelial) | MTT | >100 µg/mL | [15][16] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative choline-based ionic liquids and a general protocol for assessing their cytotoxicity.

Synthesis of Choline Acetate ([Cho][Ace])

Materials:

-

Choline bicarbonate (aqueous solution, ~30%)

-

Acetic acid

-

Deionized water

Procedure: [10]

-

In a round-bottom flask equipped with a magnetic stirrer, place the choline bicarbonate solution.

-

Slowly add a 1:1 molar ratio of acetic acid to the choline bicarbonate solution while stirring continuously. The addition should be dropwise to control the effervescence of carbon dioxide.

-

To manage excessive foaming, a small amount of deionized water can be added to reduce the viscosity.

-

Continue stirring at room temperature until the bubbling ceases, indicating the completion of the reaction.

-

Remove the water via vacuum evaporation. Maintain the temperature below 80°C to prevent degradation of the product.

-

For complete removal of water traces, apply a higher vacuum and continue evaporation, if necessary, overnight.

-

The final product, choline acetate, should be a colorless solid.

-

Characterize the product using ¹H NMR to confirm the 3:1 signal ratio of the choline methyl protons to the acetate protons.

Synthesis of Choline Glycinate ([Cho][Gly])

Materials:

-

Choline chloride ([Ch]Cl)

-

Potassium hydroxide (B78521) (KOH)

Procedure: [4]

-

Prepare a potassium hydroxide solution in ethanol and calibrate it.

-

In a reaction vessel, dissolve choline chloride and a slight excess of glycine (1.05 molar equivalent to choline chloride) in the ethanolic KOH solution. The molar ratio of choline chloride to KOH should be 1:1.

-

Allow the reaction to proceed for 8 hours at 30°C under ambient pressure with stirring.

-

After the reaction, a precipitate of potassium chloride (KCl) will form. Filter the reaction mixture to remove the insoluble KCl.

-

Evaporate the ethanol from the filtrate to obtain the crude choline glycinate.

-

Wash the crude product with acetonitrile. Any unreacted glycine will precipitate out.

-

Filter the mixture and evaporate the acetonitrile to obtain pure choline glycinate.

-

Confirm the structure and purity of the synthesized ionic liquid using ¹H NMR and FTIR spectroscopy.

Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

General Protocol:

-

Cell Culture: Culture a suitable human cell line (e.g., HaCat, HeLa, or HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[2]

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare a series of dilutions of the test ionic liquids in the culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of the ionic liquids. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value, which is the concentration of the ionic liquid that causes a 50% reduction in cell viability.

Visualizing Key Concepts

The following diagrams, generated using Graphviz, illustrate the synthesis pathway of choline-based ionic liquids and a conceptual comparison of their toxicity relative to imidazolium-based counterparts.

Caption: General synthesis pathway for choline-based ionic liquids.

Caption: Comparative toxicity of imidazolium- vs. choline-based ILs.

Conclusion

Choline-based ionic liquids present a compelling and sustainable alternative to traditional imidazolium-based ionic liquids like this compound. Their favorable physicochemical properties, coupled with significantly lower toxicity and derivation from renewable resources, position them as ideal candidates for a wide range of applications, particularly in the sensitive fields of drug development and pharmaceuticals. The detailed experimental protocols provided in this guide offer a practical starting point for researchers and scientists to explore and implement these greener ionic liquids in their work.

References

- 1. 1-アリルー3-メチルイミダゾリウムクロリド ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Cholinium-Based Ionic Liquids as Promising Antimicrobial Agents in Pharmaceutical Applications: Surface Activity, Antibacterial Activity and Ecotoxicological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Choline-amino acid ionic liquids: past and recent achievements about the structure and properties of these really “green” chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Choline- versus imidazole-based ionic liquids as functional ingredients in topical delivery systems: cytotoxicity, solubility, and skin permeation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Low-melting mixtures based on choline ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP02860K [pubs.rsc.org]

- 8. This compound | C7H11ClN2 | CID 11321106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, >98% | IoLiTec [iolitec.de]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Toxicity of imidazoles ionic liquid [C16mim]Cl to HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Toxicity evaluation of choline ionic liquid-based nanocarriers of pharmaceutical agents for lung treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Microwave-Assisted Synthesis of 1-allyl-3-methylimidazolium chloride

The use of microwave irradiation offers considerable advantages over conventional heating methods for the synthesis of imidazolium-based ionic liquids.[5][6][7] These benefits include a dramatic reduction in reaction times, increased product yields, and operational simplicity, aligning with the principles of green chemistry.[5][6][7][8]

Comparative Synthesis Data

Microwave-assisted synthesis of 1-allyl-3-methylimidazolium (B1248449) chloride demonstrates significant improvements in efficiency compared to traditional methods. The following table summarizes quantitative data from various studies, highlighting the accelerated reaction times and high yields achievable with microwave irradiation.

| Method | Reactants | Molar Ratio (N-methylimidazole: allyl chloride) | Temperature (°C) | Time | Yield (%) | Reference |

| Microwave | N-methylimidazole, Allyl chloride | 1:1.2 | 100 | 10 min | 75 | [9] |

| Microwave | N-methylimidazole, Allyl chloride | Not Specified | 180 | 3 min | Similar to 100°C for 10 min | [9] |

| Microwave | N-methylimidazole, Allyl chloride | Not Specified | 55 | 30 min | 90 | [7] |

| Conventional | N-methylimidazole, Allyl chloride | Not Specified | Not Specified | 4 hours | <90 | [7] |

| Conventional | N-methylimidazole, Allyl chloride | 1:1.2 | 60 | Not Specified (until completion) | 99 | [2] |

Experimental Protocols

This section details the methodologies for the microwave-assisted synthesis of 1-allyl-3-methylimidazolium chloride.

Solventless Microwave-Assisted Synthesis Protocol [9][10]

-

Reactant Preparation: In a sealed microwave vessel, combine N-methylimidazole and allyl chloride. An excess of allyl chloride (e.g., 1.2 equivalents) can be used to ensure complete reaction of the N-methylimidazole.[9]

-

Microwave Irradiation: Place the sealed vessel in a microwave reactor. Irradiate the mixture at a specified temperature and time, for example, at 100°C for 10 minutes or 180°C for 3 minutes.[9] It is crucial to note that prolonged irradiation at high temperatures (e.g., >5 minutes at 180°C) may lead to decomposition.[9]

-

Work-up and Purification: After the reaction is complete, allow the vessel to cool to room temperature. The resulting product, a pale yellow oil, can be purified by removing any unreacted starting materials.[9] Excess allyl chloride can be removed via rotary evaporation.[2] To remove any residual N-methylimidazole, the product can be extracted with a solvent in which the ionic liquid is insoluble, such as ether.[2]

-

Drying: The purified product should be dried under vacuum to remove any residual volatile components. A common procedure involves drying in a vacuum oven at 80-90°C for 40-48 hours to yield a light yellow viscous liquid.[2]

Characterization Data

The successful synthesis of this compound can be confirmed through spectroscopic analysis. The following table summarizes the expected nuclear magnetic resonance (NMR) data.

¹H-NMR Spectroscopic Data of this compound [9]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| 9.45 | s | 1H | NCHN | |

| 7.66 | t | 1H | NCH | 1.8 |

| 7.45 | t | 1H | NCH | 1.8 |

| 5.96 | ddt | 1H | CH=CH₂ | 16.5, 10.2, 6.4 |

| 5.40 | m | 2H | CH=CH₂ | |

| 4.96 | d | 2H | N-CH₂ | 6.4 |

| 4.06 | s | 3H | N-CH₃ |

Visual Representations

Logical Relationship of the Synthesis

The following diagram illustrates the chemical transformation from reactants to the final product.

Experimental Workflow

The diagram below outlines the key steps in the microwave-assisted synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. CN103497158A - Preparation method and application of 1-allyl,3-methylimidazole room-temperature ionic liquid - Google Patents [patents.google.com]

- 3. SYNTHESIS OF 1-ALLYL,3-METHYLIMIDAZOLIUM-BASED ROOM- TEMPERATURE IONIC LIQUID AND PRELIMINARY STUDY OF ITS DISSOLVING CELLULOSE | Semantic Scholar [semanticscholar.org]

- 4. This compound, 97% | 65039-10-3 | www.ottokemi.com [ottokemi.com]

- 5. biotechjournal.in [biotechjournal.in]

- 6. mdpi.com [mdpi.com]

- 7. Study on Microwave-Assisted Synthesis of Ionic Liquids Based on Dialkylimidazolium | Scientific.Net [scientific.net]

- 8. New Developments in Material Preparation Using a Combination of Ionic Liquids and Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sciforum.net [sciforum.net]

Methodological & Application

Application Notes and Protocols for Biomass Fractionation using 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of the ionic liquid 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl) for the fractionation of lignocellulosic biomass. It includes detailed experimental protocols, quantitative data from various biomass sources, and visual representations of the workflow to guide researchers in utilizing this effective pretreatment method.

Application Notes